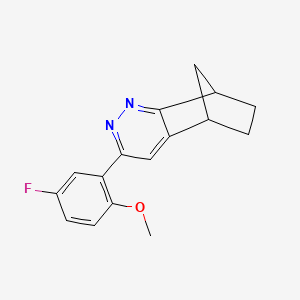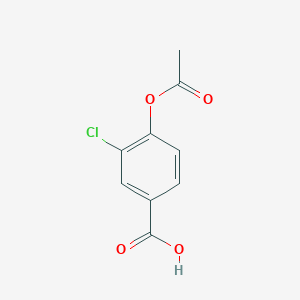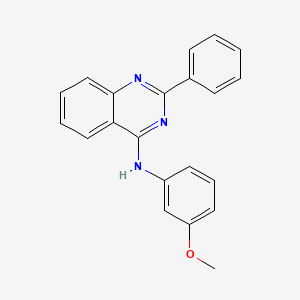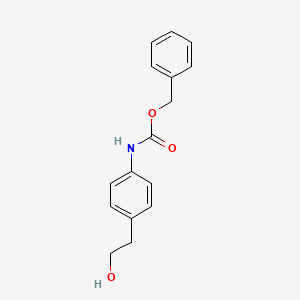
Benzyl (4-(2-hydroxyethyl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (4-(2-hydroxyethyl)phenyl)carbamate is an organic compound that features a benzyl group attached to an aminophenethyl alcohol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (4-(2-hydroxyethyl)phenyl)carbamate typically involves the protection of the amino group in 4-aminophenethyl alcohol with a benzyloxycarbonyl (Cbz) group. This can be achieved through the reaction of 4-aminophenethyl alcohol with benzyl chloroformate in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Benzyl chloroformate in the presence of a base.
Major Products Formed:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Primary amines.
Substitution: Various benzyl-protected derivatives.
Scientific Research Applications
Benzyl (4-(2-hydroxyethyl)phenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a protecting group in peptide synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Benzyl (4-(2-hydroxyethyl)phenyl)carbamate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under acidic or enzymatic conditions, releasing the active aminophenethyl alcohol. This release can trigger various biochemical pathways, depending on the specific application.
Comparison with Similar Compounds
4-Aminophenethyl alcohol: Lacks the benzyloxycarbonyl group, making it more reactive.
Benzyl alcohol: Similar structure but lacks the aminophenethyl group.
Phenethyl alcohol: Similar backbone but lacks the amino and benzyloxycarbonyl groups.
Uniqueness: Benzyl (4-(2-hydroxyethyl)phenyl)carbamate is unique due to the presence of both the benzyloxycarbonyl and aminophenethyl groups. This combination provides specific reactivity and stability, making it valuable in synthetic chemistry and various research applications.
Properties
Molecular Formula |
C16H17NO3 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
benzyl N-[4-(2-hydroxyethyl)phenyl]carbamate |
InChI |
InChI=1S/C16H17NO3/c18-11-10-13-6-8-15(9-7-13)17-16(19)20-12-14-4-2-1-3-5-14/h1-9,18H,10-12H2,(H,17,19) |
InChI Key |
RVZIFYFYOOSCOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)CCO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
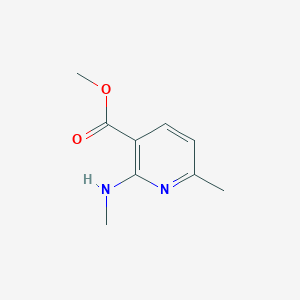
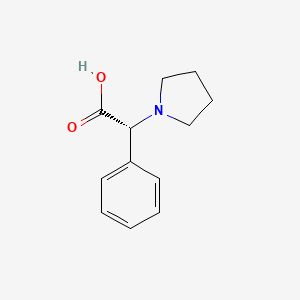
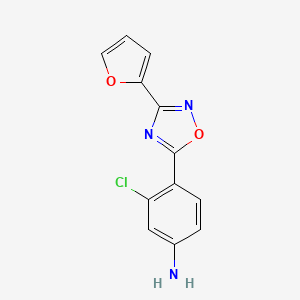
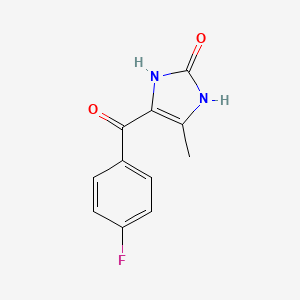
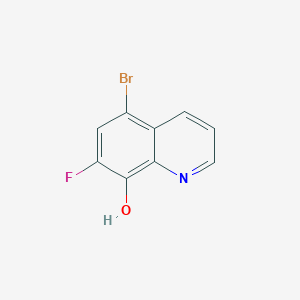
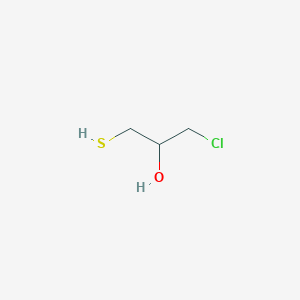
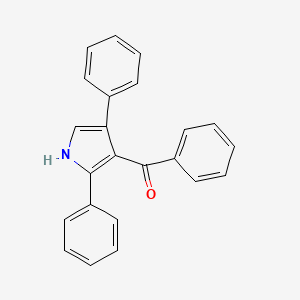
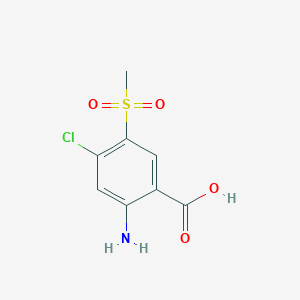
![Tert-Butyl N-[(3S)-1-Hydroxy-2,2-Dimethyl-4-Oxoazetidin-3-yl]Carbamate](/img/structure/B8685235.png)

